N-Phenethyl-phthalamic acid
CAS No.:
Cat. No.: VC11198093
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15NO3 |
|---|---|
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | 2-(2-phenylethylcarbamoyl)benzoic acid |
| Standard InChI | InChI=1S/C16H15NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)(H,19,20) |
| Standard InChI Key | XVQUUVCOFZFTDA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
N-Phenethyl-phthalamic acid is systematically named 2-(2-phenylethylcarbamoyl)benzoic acid under IUPAC nomenclature . The compound’s structure comprises a phthalamic acid backbone (a benzoic acid derivative with an adjacent carboxamide group) modified by a phenethyl substituent on the amide nitrogen. Key identifiers include:
The phenethyl group introduces hydrophobicity, potentially enhancing membrane permeability compared to unsubstituted phthalamic acid () . X-ray crystallography or NMR data are absent in available literature, but computational models predict a planar benzoic acid moiety with the phenethyl chain adopting a staggered conformation .
Synthesis and Manufacturing
Traditional Synthetic Routes
Phthalimide derivatives like N-Phenethyl-phthalamic acid are typically synthesized via condensation reactions between phthalic anhydride and primary amines. For example:
This method, detailed in studies on analogous compounds, often employs polar aprotic solvents (e.g., DMF) and heating to facilitate amide bond formation . The JPSR review highlights that microwave-assisted synthesis can reduce reaction times from hours to minutes while improving yields (e.g., 95% in 4.5 minutes for similar derivatives) .
Purification and Characterization
Crude products are purified via recrystallization from ethanol or methanol. Structural confirmation relies on:
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FT-IR: Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch).
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H NMR: Aromatic protons (δ 7.4–8.1 ppm), phenethyl methylene (δ 2.8–3.4 ppm), and carboxylic acid proton (δ 12–13 ppm) .
Physicochemical Properties
Experimental and computed properties of N-Phenethyl-phthalamic acid include:
The compound’s low solubility in aqueous media contrasts with its parent phthalamic acid, which is more polar due to the absence of the phenethyl group .
Biological Activities and Applications
Enzymatic Inhibition
While direct studies on N-Phenethyl-phthalamic acid are scarce, structurally related phthalimides exhibit cholinesterase inhibitory activity. For instance, 4-phthalimidobenzenesulfonamide derivatives show IC values of 1.35 μM against acetylcholinesterase (AChE), suggesting potential neuropharmacological applications . Molecular docking studies reveal that the phthalimide moiety interacts with both the catalytic and peripheral anionic sites of AChE, a mechanism that may extend to N-Phenethyl-phthalamic acid .
Future Research Directions
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Synthetic Optimization: Explore microwave or ultrasonic methods to enhance yield and purity.
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Biological Screening: Test AChE/BuChE inhibition, antimicrobial activity, and anticancer potential.
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Structural Modifications: Investigate substituent effects (e.g., halogenation) on bioactivity.
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